6-(1-Pyrazolyl)-2-quinolone

Description

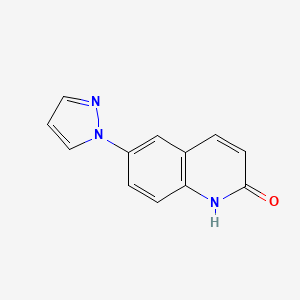

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-pyrazol-1-yl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-5-2-9-8-10(3-4-11(9)14-12)15-7-1-6-13-15/h1-8H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGKTRGWPPAWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC3=C(C=C2)NC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472692 | |

| Record name | 6-(1-Pyrazolyl)-2-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102791-46-8 | |

| Record name | 6-(1-Pyrazolyl)-2-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Potential

Anticancer Activity

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the in vitro cytotoxicity or antiproliferative effects of the chemical compound “6-(1-Pyrazolyl)-2-quinolone” against the specified cancer cell lines were identified. Research focusing on the direct evaluation of this particular compound on breast cancer (MCF-7, T47D, MCF-7/Adr), leukemia (MOLT-4, CCRF-CEM), lung cancer (HOP-92, NCI-H522), and glioma (SF-539) cell lines does not appear to be available in the public domain.

While the broader classes of compounds, pyrazoles and quinolones, have been investigated for their potential anticancer properties, specific data for the integrated "this compound" scaffold remains elusive. Scientific inquiry into novel chemical entities is a progressive field, and the absence of current data does not preclude future investigations into the pharmacological potential of this compound.

In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines

No data is available for the cytotoxic evaluation of this compound against the following cell lines:

Antiproliferative Effects

There is no available information in the reviewed scientific literature regarding the specific antiproliferative effects of this compound on cancer cell lines.

Selective Toxicity against Drug-Resistant Cell Lines

Derivatives of pyrazolone (B3327878) have demonstrated promising anticancer activities, with some showing notable potency against both resistant and susceptible cancer cell lines. japsonline.com The anticancer mechanism of pyrazole (B372694) derivatives is often attributed to their inhibitory activity against various kinases and cellular pathways crucial for tumor survival and proliferation, such as the mitogen-activated protein kinase (MAPK) pathway. japsonline.com Research has shown that pyrazole derivatives can exhibit selective toxicity towards cancer cells over normal cells. For instance, a novel pyrazole compound, PTA-1, was found to be more cytotoxic to a panel of cancer cell lines compared to the non-cancerous MCF-10A cell line. nih.gov The selective cytotoxicity index (SCI) for PTA-1 was greater than one for all tested cancer cell lines, indicating a preferential killing of cancer cells. nih.gov This selectivity is a critical aspect in the development of new anticancer agents. Furthermore, certain pyrazole derivatives have shown efficacy against multidrug-resistant (MDR) cancer cells, which often overexpress efflux pumps like P-glycoprotein (Pgp). nih.gov Some compounds have been identified that show selective toxicity towards cells expressing Pgp, suggesting a potential strategy to overcome multid-resistance in cancer. nih.gov

Antimalarial Activity

Quinolone derivatives have been investigated as potential antimalarial agents, showing activity against both the erythrocytic and hepatic stages of chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net The conjugation of a pyrazole moiety to the quinolone core has led to the development of potent antimalarial compounds.

A series of 2-pyrazolyl quinolones has been synthesized and evaluated for their in vitro antimalarial potency. nih.gov These compounds have demonstrated significant activity against various strains of P. falciparum, including the chloroquine-sensitive 3D7 strain and the multidrug-resistant W2 strain. nih.gov Notably, the most potent compounds in this series displayed IC₅₀ values (the concentration required to inhibit 50% of parasite growth) in the range of 15–33 nM against both 3D7 and W2 strains, indicating a lack of cross-resistance with common multidrug resistance mechanisms. nih.gov Furthermore, these 2-pyrazolyl quinolone derivatives retained moderate activity against the atovaquone-resistant parasite isolate TM90C2B. nih.gov The antimalarial activity of these compounds is believed to stem from their ability to bind to the ubiquinone-reducing Qi site of the parasite's cytochrome bc1 complex. nih.gov

Table 1: In Vitro Antimalarial Activity of Selected 2-Pyrazolyl Quinolone Analogs

| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum W2 IC₅₀ (nM) | P. falciparum TM90C2B IC₅₀ (nM) |

|---|---|---|---|

| Analog 1 | 25 | 33 | >1000 |

| Analog 2 | 15 | 20 | 500 |

| Analog 3 | 18 | 22 | 600 |

| Atovaquone | 1.2 | 1.5 | 3400 |

This table is representative of data presented for novel 2-pyrazolyl quinolone analogs and is intended for illustrative purposes. nih.gov

In the effort to eradicate malaria, targeting the transmission of the parasite from humans to mosquitoes is a key strategy. sciencedaily.commalariaworld.org This involves the use of compounds that can eliminate the sexual stages of the parasite, known as gametocytes. researchgate.netnih.gov Some antimalarial drugs have shown the ability to block the transmission of P. falciparum by preventing the maturation of gametocytes or their ability to infect mosquitoes. sciencedaily.com While specific studies on the transmission-blocking potential of this compound are not extensively detailed, the broader class of quinolone derivatives has been a focus of such research. nih.gov The development of compounds with both schizonticidal (acting against the asexual blood stages) and gametocytocidal activity is a significant goal in antimalarial drug discovery. nih.gov Research has shown that certain quinolone-like compounds can inhibit male gametocyte exflagellation and block parasite transmission in membrane feeding assays. researchgate.net

Antibacterial Activity

Quinolones are a well-established class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.govmdpi.com The antibacterial spectrum of quinolones has evolved through generations, with newer derivatives showing enhanced activity against a wider range of bacteria, including Gram-positive and anaerobic organisms. nih.govwikipedia.org Pyrazole derivatives have also been reported to possess significant antibacterial properties, targeting various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov

Quinoline-substituted pyrazole derivatives have been reported as potent antimicrobial agents against Gram-positive bacteria. nih.gov Some of these compounds have shown significant activity against strains such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, with minimum inhibitory concentration (MIC) values in the range of 0.12–0.98 μg/mL. nih.gov The antibacterial efficacy of pyrazoline derivatives, a related class of compounds, has been demonstrated against S. aureus, B. subtilis, and Enterococcus faecalis. nih.gov For instance, certain pyrazoline compounds exhibited MIC values as low as 32 µg/mL against E. faecalis and 64 µg/mL against S. aureus and B. subtilis. nih.gov

Table 2: Antibacterial Activity of Representative Pyrazole/Quinolone Derivatives against Gram-Positive Bacteria

| Compound Type | Staphylococcus aureus (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) |

|---|---|---|---|

| Quinoline-substituted pyrazole | 0.12 - 0.98 | Not specified | 0.12 - 0.98 |

| Pyrazoline derivative 1 | 64 | 32 | 64 |

| Pyrazoline derivative 2 | >1024 | 128 | 256 |

This table is a compilation of data from different studies on related compounds to illustrate the potential antibacterial activity. nih.govnih.gov

The antibacterial activity of quinolone and pyrazole derivatives extends to Gram-negative bacteria. nih.gov Imidazo-pyridine substituted pyrazole derivatives have demonstrated broad-spectrum antibacterial activity, proving to be more effective than ciprofloxacin (B1669076) in vitro against several Gram-negative strains. nih.gov Quinoline-substituted pyrazoles have also shown potency against Gram-negative bacteria like Shigella flexneri. nih.gov In studies with pyrazoline derivatives, some compounds displayed activity against Escherichia coli, although the efficacy varied depending on the specific chemical substitutions. nih.gov For example, the addition of a naphthyl group in place of a phenyl group on the pyrazoline structure increased efficacy against E. coli. nih.gov However, some other derivatives showed no antimicrobial activity against E. coli. nih.gov Newer quinolones have also shown enhanced activity against E. coli and Klebsiella pneumoniae strains that carry plasmid-mediated quinolone resistance determinants. nih.gov

Table 3: Antibacterial Activity of Representative Pyrazole/Quinolone Derivatives against Gram-Negative Bacteria

| Compound Type | Escherichia coli (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) | Salmonella typhimurium (MIC in µg/mL) |

|---|---|---|---|

| Imidazo-pyridine substituted pyrazole | <1 | <1 | <1 |

| Pyrazoline derivative 1 | 128 | Not specified | Not specified |

| Pyrazoline derivative 2 | >1024 | Not specified | Not specified |

This table is a compilation of data from different studies on related compounds to illustrate the potential antibacterial activity. nih.govnih.gov

Antioxidant Activity

The capacity of chemical compounds to neutralize free radicals is a critical area of study, as oxidative stress is implicated in numerous disease pathologies. Pyrazole and quinolone derivatives have been investigated for their antioxidant potential through various in vitro assays. nih.govrjpbcs.com

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free-radical scavenging ability of a compound. nih.gov In this assay, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. rjpbcs.comelixirpublishers.com

Several studies have demonstrated the antioxidant efficacy of compounds containing the pyrazolyl-quinoline scaffold. For instance, a series of Schiff bases of 2-(3,5-disubstituted-1H-pyrazol-1-yl)quinoline-3-carbaldehydes were synthesized and evaluated for their free radical scavenging activity. rjpbcs.com The results indicated that some of these derivatives exhibited moderate to good antioxidant effects, with IC50 values comparable to the standard antioxidant, ascorbic acid. rjpbcs.com Specifically, compounds designated as 4c and 4f showed significant DPPH radical scavenging with IC50 values of 1.96 µg/mL and 1.97 µg/mL, respectively. rjpbcs.com Another study on pyrazole-based sulfonamide derivatives also reported excellent antioxidant activity, with one compound showing 92.64% inhibition in the DPPH assay, compared to 96.69% for ascorbic acid. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Pyrazolyl-Quinolone Derivatives

| Compound | Concentration | Scavenging Efficacy (IC50 µg/mL) | Reference |

| 4c | 10, 50, 100 µg/ml | 1.96 | rjpbcs.com |

| 4f | 10, 50, 100 µg/ml | 1.97 | rjpbcs.com |

| Ascorbic Acid (Standard) | 10, 50, 100 µg/ml | 1.84 | rjpbcs.com |

The Ferric Reducing Antioxidant Power (FRAP) assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. nih.gov This reduction results in the formation of a colored complex, and the intensity of the color is proportional to the antioxidant capacity of the compound. nih.govmdpi.com This method provides a direct measure of the total antioxidant or reducing potential of a sample. nih.gov

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, often targeting cyclooxygenase (COX) enzymes. nih.gov Pyrazole derivatives are a cornerstone of many anti-inflammatory agents, with some acting as COX inhibitors, modulating cytokines, or suppressing NF-κB pathways. ijpsjournal.comnih.gov

The anti-inflammatory potential of pyrazole-containing compounds has been demonstrated in various studies. In carrageenan-induced paw edema tests in rats, a standard model for acute inflammation, pyrazole derivatives have been shown to reduce edema significantly. ijpsjournal.comnih.gov For example, certain pyrazolylpyrazolines reduced edema by 65–80% at a dose of 10 mg/kg, which was comparable to or better than the standard drug indomethacin. ijpsjournal.comnih.gov Some novel pyrazole derivatives exhibited anti-inflammatory activity with a percentage inhibition of edema ranging from 45.58% to 67.32%, compared to 76.45% for ibuprofen. wjpsonline.com The mechanism for many of these compounds is believed to be the inhibition of prostaglandin (B15479496) biosynthesis through the COX pathway. nih.gov

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives in Carrageenan-Induced Rat Paw Edema Assay

| Compound | % Inhibition of Edema | Time (hours) | Reference |

| Derivative IVa | 45.58% | Not Specified | wjpsonline.com |

| Derivative IVb | 56.43% | Not Specified | wjpsonline.com |

| Derivative IVc | 67.32% | Not Specified | wjpsonline.com |

| Derivative IVd | 51.23% | Not Specified | wjpsonline.com |

| Ibuprofen (Standard) | 76.45% | Not Specified | wjpsonline.com |

| PYZ2 | 51.02% | 4 | researchgate.net |

| Indomethacin (Standard) | 54.08% | 4 | researchgate.net |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health issue, exacerbated by the rise of multidrug-resistant (MDR) strains. rsc.org Quinolone derivatives are a significant class of compounds with proven antitubercular activity. nih.gov The hybridization of the quinoline (B57606) scaffold with other heterocyclic moieties, such as pyrazole, is an active area of research for developing new anti-TB agents. acs.orgnih.gov

Numerous studies have reported the potent in vitro activity of quinolone derivatives against the M. tuberculosis H37Rv strain. rsc.orgrsc.org Structure-activity relationship studies have led to the synthesis of compounds with minimal inhibitory concentration (MIC) values in the low microgram per milliliter range. rsc.org For instance, a series of quinolone derivatives were designed and synthesized, with compounds 6b6 , 6b12 , and 6b21 exhibiting MIC values between 1.2–3 µg/mL against the H37Rv strain and also showing excellent activity against an MDR-TB strain. rsc.org These compounds were also found to be non-toxic toward mammalian cell lines. rsc.orgrsc.org The integration of a pyrazole moiety into the quinoline structure is a strategy aimed at discovering novel compounds with potent activity against both drug-susceptible and drug-resistant TB strains. acs.orgnih.gov

Table 3: Antitubercular Activity of Selected Quinolone Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | Activity against MDR-TB Strain (MIC µg/mL) | Reference |

| 6b6 | 1.2 | 3 | rsc.org |

| 6b12 | 3 | 2.9 | rsc.org |

| 6b21 | 1.2 | 0.9 | rsc.org |

Antiviral Activity (e.g., Anti-HIV, Anti-HCV)

The human immunodeficiency virus (HIV) remains a critical target for antiviral drug development. nih.gov The viral enzyme integrase, which is essential for the replication of the virus, is a key target for new inhibitors. nih.gov Quinolone derivatives have been identified as a versatile scaffold for the development of HIV-1 integrase inhibitors. nih.govresearchgate.net

A study focused on novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives as potential HIV-1 integrase inhibitors. nih.gov Although the synthesized compounds in this particular study showed low inhibitory activity, with IC50 values greater than 100 µg/mL, the research highlights the quinoline core as a viable starting point for modification. nih.gov The low activity was potentially attributed to the 3',5'-dimethyl-1H-pyrazolyl moiety having a reduced hydrophobic interaction with the integrase enzyme compared to a parent benzyl (B1604629) group. nih.gov Nonetheless, the exploration of pyrazolyl-quinolone structures continues, as other pyrazole-based compounds have shown promise as potent anti-HIV agents. doaj.org

Table 4: Anti-HIV Integrase Activity of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives

| Compound | Inhibitory Activity (IC50 µg/mL) | Reference |

| 11 | >100 | nih.gov |

| 12 | >100 | nih.gov |

| 13 | >100 | nih.gov |

| 14 | >100 | nih.gov |

| 15 | >100 | nih.gov |

| 16 | >100 | nih.gov |

Insecticidal Activity

Pyrazole-containing compounds are well-established in the agrochemical industry as effective insecticides. nih.govnih.gov The integration of a quinoline framework with pyrazole derivatives is a strategy being explored to develop new pesticides with enhanced potency and improved physicochemical properties. rsc.org

A recent study investigated the insecticidal potential of newly synthesized binary pyrazolylquinolinone hybrids against the cotton leafworm, Spodoptera littoralis. rsc.org The results were promising, with several compounds demonstrating significant lethality. The study found that compounds 5 and 11 were the most potent, with LC50 values of 164.63 mg L⁻¹ and 119.79 mg L⁻¹, respectively. rsc.org The research also examined the influence of these compounds on key biochemical parameters in the insects, such as acetylcholinesterase (AChE), ATPase, and various detoxifying enzymes, to understand their mode of action. rsc.org

**Table 5: Insecticidal Activity of Pyrazolylquinolinone Hybrids against *S. littoralis***

| Compound | Lethal Concentration (LC50 mg L⁻¹) | Reference |

| 5 | 164.63 | rsc.org |

| 11 | 119.79 | rsc.org |

Against Specific Insect Pests (e.g., Spodoptera littoralis, cotton aphid)

There is no available research data specifically detailing the insecticidal or biological effects of this compound on either the cotton leafworm, Spodoptera littoralis, or the cotton aphid, Aphis gossypii. Consequently, no data tables or detailed research findings on its efficacy, mortality rates, or any other relevant metrics against these pests can be provided.

Mechanism of Action Studies

Cellular Assays and Biomarker Analysis

Cellular assays are fundamental to understanding the biological effects of a novel compound. For a molecule like 6-(1-Pyrazolyl)-2-quinolone, these assays would serve to elucidate its mechanism of action and identify potential biomarkers of its activity. This involves treating specific cell lines with the compound and observing the subsequent changes in cellular processes and molecular profiles.

RNA transcriptional profiling, often conducted using techniques like RNA sequencing (RNA-Seq), provides a comprehensive snapshot of the changes in gene expression within a cell upon exposure to a compound. This powerful tool can reveal the cellular pathways that are modulated by this compound.

Hypothetical Research Findings:

Were a study to be conducted, researchers would likely expose a relevant cell line (e.g., a cancer cell line if anti-cancer activity is suspected, or a bacterial culture if antimicrobial effects are being investigated) to this compound. Following treatment, RNA would be extracted and sequenced. The resulting data would be analyzed to identify differentially expressed genes (DEGs)—genes that are significantly upregulated or downregulated compared to untreated control cells.

Bioinformatic analysis of these DEGs would then be used to identify enriched biological pathways. For instance, if the compound were to affect cell proliferation, pathways related to the cell cycle, DNA replication, and apoptosis might be significantly altered. The findings would typically be presented in data tables.

Table 1: Hypothetical Differentially Expressed Genes in a Cancer Cell Line Treated with this compound

| Gene Symbol | Log2 Fold Change | p-value | Pathway |

|---|---|---|---|

| CDKN1A | 2.5 | < 0.01 | Cell Cycle Regulation |

| BCL2 | -1.8 | < 0.01 | Apoptosis |

| PCNA | -2.1 | < 0.01 | DNA Replication |

This table is illustrative and not based on experimental data.

Hypothetical Research Findings:

Table 2: Hypothetical Effect of this compound on Total Protein Levels in a Treated Cell Line

| Concentration (µM) | Mean Total Protein (µg/µL) ± SD | % Change from Control |

|---|---|---|

| 0 (Control) | 2.5 ± 0.2 | 0% |

| 1 | 2.4 ± 0.3 | -4% |

| 10 | 1.8 ± 0.2 | -28% |

This table is illustrative and not based on experimental data.

Further biochemical assays could investigate specific enzyme activities or the levels of particular metabolites to build a more detailed picture of the compound's cellular impact.

Structure Activity Relationship Sar Investigations

Impact of Substituents on Quinolone Moiety

The quinolone core is a critical pharmacophore, and substitutions on this bicyclic system have profound effects on the compound's efficacy and properties.

Modifications at N-1 Position

The substituent at the N-1 position of the quinolone ring plays a significant role in determining the potency of the compound. Research indicates that certain alkyl and aryl groups are particularly favorable for activity. researchgate.netpharmacy180.com Optimal substituents include small alkyl groups like ethyl and butyl, as well as the sterically constrained cyclopropyl (B3062369) group. pharmacy180.commsu.edu The cyclopropyl moiety, in particular, has been shown to be highly potent in many quinolone analogues. nih.govnih.gov Furthermore, the introduction of larger aryl groups, such as a difluorophenyl or a p-fluorophenyl group, can also result in potent compounds. pharmacy180.commsu.edu Adding a fluorine atom to an N-1 alkyl substituent, like a cyclopropyl or butyl group, has been observed to improve activity against gram-positive bacteria. pharmacy180.com

Table 1: Impact of N-1 Substituents on Quinolone Activity

| Substituent | General Effect on Activity | Reference |

|---|---|---|

| Ethyl, Butyl | Potent activity | pharmacy180.com |

| Cyclopropyl | Highly potent activity | nih.govnih.gov |

| Phenyl (e.g., difluorophenyl) | Potent activity | pharmacy180.commsu.edu |

Substitutions at C-3 Position (e.g., carboxylic group requirements)

The carboxylic acid group at the C-3 position is a cornerstone of the quinolone pharmacophore and is considered essential for its primary biological activity. nih.govnih.gov This functional group is critically involved in binding to target enzymes, such as DNA gyrase. youtube.com Consequently, most modifications or replacements of the C-3 carboxylic acid lead to a significant decrease or complete loss of antibacterial activity. pharmacy180.com Esterification of this group, for instance, typically results in inactive compounds. pharmacy180.com However, certain bioisosteric replacements that mimic the acidic properties of the carboxylic acid have shown some success. For example, replacing the carboxylic group with an isothiazolo moiety, which has an acidic proton, has resulted in compounds with potent in vitro activity. pharmacy180.com

Alterations at C-4 Position (e.g., ketone requirement)

The C-4 oxo (ketone) group is another indispensable feature for the biological activity of the quinolone nucleus. nih.govyoutube.com This group, along with the C-3 carboxylic acid, is crucial for the molecule's interaction with its biological targets. youtube.com Any alteration, such as its reduction or replacement with a thioxo (=S) or sulfonyl (SO₂) group, invariably leads to a loss of activity. pharmacy180.comscribd.com Therefore, the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety is considered the core pharmacophore essential for activity. nih.gov

Functionalization at C-(5-8) Positions

The benzene (B151609) ring portion of the quinolone scaffold (positions C-5 to C-8) offers significant opportunities for modification to modulate the activity spectrum and pharmacokinetic properties.

C-6 Position: The substituent at C-6 is crucial. The introduction of a fluorine atom at this position was a monumental step in the development of the fluoroquinolone class of antibiotics, as it enhances DNA gyrase inhibition and cellular penetration. nih.govyoutube.com

C-7 Position: This position is one of the most extensively modified sites. The introduction of a five- or six-membered nitrogen heterocycle, such as a piperazine (B1678402) or a pyrrolidine (B122466) ring, is essential for broad-spectrum activity. pharmacy180.comoup.com A piperazinyl group tends to enhance potency against gram-negative bacteria, while an aminopyrrolidine substituent often improves gram-positive activity. oup.com Alkylation of these heterocyclic rings can further enhance gram-positive activity and increase the compound's serum half-life. researchgate.netnih.gov

C-8 Position: Modifications at the C-8 position can fine-tune the activity spectrum and reduce side effects. A halogen (fluorine or chlorine) at C-8 generally improves oral absorption and enhances activity against anaerobic bacteria. researchgate.netnih.gov A C-8 fluoro substituent offers good potency against gram-negative pathogens, while a C-8 methoxy (B1213986) group often confers better activity against gram-positive bacteria and can reduce phototoxicity. researchgate.netpharmacy180.com

Influence of Chloro and Methoxy Groups at C-6 Position

While the C-6 fluoro substituent is the hallmark of modern fluoroquinolones, other halogens and groups have been explored. The presence of a chlorine atom at C-6 generally results in less activity compared to fluorine. pharmacy180.com Some research has explored 6-chloro-7-methoxy-4(1H)-quinolones, which have demonstrated good antimalarial activity. nih.gov A methoxy group at the C-8 position, rather than C-6, is more commonly associated with beneficial effects, such as increased activity against anaerobic and gram-positive bacteria and reduced phototoxic potential. mdpi.comnih.gov

Impact of Substituents on Pyrazole (B372694) Moiety

The pyrazole ring attached at the C-6 position of the quinolone offers another avenue for structural modification to optimize biological activity. The substitution pattern on the pyrazole ring itself is crucial for its interaction with biological targets. nih.gov

The position and nature of substituents also have steric implications. The number and location of phenyl groups on the pyrazole ring, for example, can create specific patterns of enzyme inhibition. nih.gov The N-1 position of the pyrazole can also be substituted, typically with alkyl or aryl groups, which can affect the compound's stability and biological properties. researchgate.netnih.gov The diverse possibilities for substitution on the pyrazole moiety allow for fine-tuning of the physicochemical and pharmacokinetic properties of the parent 6-(1-Pyrazolyl)-2-quinolone molecule. researchgate.net

Modifications at C-2 Position of Pyrazole

The substitution pattern on the pyrazole ring, which is attached to the C-6 position of the 2-quinolone core, plays a pivotal role in modulating biological activity. The C-2 position of the pyrazole, in particular, has been a focal point for synthetic modifications in related heterocyclic systems like pyrazolo[1,5-a]quinazolines, offering insights into its potential influence within the this compound series.

Initial studies on related scaffolds have shown that aryl substitutions at this position are generally well-tolerated and can significantly impact potency. For instance, in a series of pyrazolo[1,5-a]quinazoline-based modulators, introducing a phenyl group at the C-2 position of the pyrazole ring served as a baseline for activity. Further modifications to this phenyl ring, such as the addition of electron-donating or electron-withdrawing groups, led to varied outcomes. A 4-fluorophenyl group was found to retain or modestly increase potency, while a 4-chlorophenyl substitution sometimes resulted in partial antagonist activity. nih.gov This suggests that both the electronic nature and the size of the substituent at this position are critical for optimal interaction with the biological target.

The data from related pyrazolo[1,5-a]quinazoline series suggests a trend where heteroaryl substitutions can be beneficial. For example, replacing the phenyl group with a 3-pyridyl group led to some of the most potent compounds in that series, indicating a potential hydrogen bond acceptor role for the pyridine (B92270) nitrogen. nih.gov These findings highlight the importance of exploring a diverse range of aromatic and heteroaromatic substituents at the C-2 position of the pyrazole ring to fine-tune the activity of this compound derivatives.

| Compound ID | R (Substitution at Pyrazole C-2) | Relative Potency (in related series) |

| 1a | Phenyl | Baseline |

| 1b | 4-Fluorophenyl | Retained / Slightly Increased |

| 1c | 4-Chlorophenyl | Decreased / Partial Activity |

| 1d | 3-Pyridyl | Increased |

| 1e | Methyl | Decreased |

Exploration of Polar Modifications and Alkyl Substituents

In different series of pyrazole-containing compounds, the addition of polar functionalities has been explored with varying success. In one study focusing on pyrazole carboxamides, the introduction of charged or highly polar groups generally led to a reduction in activity against the target, cannabinoid receptor 1 (CB1), suggesting that a certain degree of lipophilicity in that specific region was favorable for binding. However, a range of less polar modifications was well-tolerated.

Conversely, investigations into pyrazolopyrimidinone (B8486647) antitubercular agents revealed that polar modifications could be beneficial. For example, an N-acetyl amide derivative was synthesized from a 5-amino-pyrazole precursor to explore the effects of a polar group. While bulkier alkyl groups like ethyl and cyclopropyl at the R5 position of the pyrazole were tolerated in terms of activity, they sometimes led to a decrease in the selectivity index. This indicates a delicate balance between the size, polarity, and lipophilicity of the substituents. A phenyl group at the same position resulted in a slight loss of activity compared to smaller alkyl groups.

These findings suggest that for the this compound scaffold, the optimal nature of substituents on the pyrazole ring is highly dependent on the specific biological target. Small, non-polar alkyl groups may enhance potency where hydrophobic interactions are key, while carefully positioned polar groups could improve pharmacokinetic properties or form specific hydrogen bonds within a target's active site.

| Modification Type | Substituent Example | General Effect on Activity (Observed in various pyrazole series) |

| Small Alkyl | Methyl, Ethyl | Generally tolerated; can increase potency. |

| Bulky Alkyl | Cyclopropyl, Phenyl | Tolerated but may reduce selectivity or activity. |

| Polar (Amide) | -NH-C(O)CH₃ | Can be beneficial for solubility; activity is target-dependent. |

| Polar (Charged) | Carboxylate, Ammonium | Often reduces potency, particularly for targets with hydrophobic binding pockets. |

Role of Pyrazole as a Bioisostere for Benzene Ring

Bioisosteric replacement is a fundamental strategy in drug design used to improve potency, selectivity, and pharmacokinetic parameters. The pyrazole ring is frequently employed as a bioisostere for a benzene ring. nih.gov This substitution can lead to significant improvements in the drug-like properties of a molecule. pharmablock.com

Compared to benzene, pyrazole has significantly lower lipophilicity (CLogP of 0.24 vs. 2.14 for benzene), which can enhance aqueous solubility and reduce off-target effects associated with highly lipophilic compounds. nih.govpharmablock.com Furthermore, the pyrazole ring possesses both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) capabilities, allowing for additional interactions with target proteins that are not possible with a simple benzene ring. nih.gov

| Property | Benzene | Pyrazole | Advantage of Pyrazole Bioisostere |

| Lipophilicity (CLogP) | 2.14 | 0.24 | Improved aqueous solubility, potentially reduced toxicity. nih.govpharmablock.com |

| Hydrogen Bonding | None (acts via π-π interactions) | 1 H-bond donor (N1-H), 1 H-bond acceptor (N2). nih.gov | Potential for stronger/more specific target interactions. |

| Metabolic Stability | Prone to oxidation | Generally more stable | Improved pharmacokinetic profile. |

Influence of Linker and Bridging Units

Studies on pyrazole-ciprofloxacin hybrids, for instance, utilized an acetamide (B32628) linker to connect the C-7 piperazinyl group of the quinolone with a diaryl pyrazole. The carboxamide group in the linker was chosen for its stability, ease of synthesis, and hydrogen bonding capacity. Molecular docking studies of these hybrids revealed that the carbonyl oxygen of the acetyl linker formed a crucial hydrogen bond with an active site residue, contributing significantly to the binding affinity.

The length and rigidity of the linker are also important. In the development of indazole-quinolone hybrids as anti-virulence agents, it was noted that introducing a large and rigid linker had a negative impact on the desired anti-biofilm properties. This suggests that a certain degree of conformational flexibility is required for the molecule to adopt the correct orientation at the target site. Common linkers explored in various quinolone-hybrid series include simple alkyl chains, amides, ureas, and sulfonamides, each imparting different geometric and electronic properties to the final compound.

Comparative SAR Studies within Quinolone-Pyrazole Hybrid Series

One common theme is the importance of substituents on the aryl rings of the pyrazole moiety. In a series of pyrazole-quinoline-pyridine hybrids designed as anticancer agents, the nature of the substituent on a phenyl ring attached to the pyrazole was critical. Compounds with electron-donating groups (e.g., methoxy) or specific electron-withdrawing groups (e.g., chloro) often showed the most potent inhibitory activity against targets like the epidermal growth factor receptor (EGFR). researchgate.net

Another area of comparison is the point of attachment on the quinolone ring. While the subject of this article is 6-substituted quinolones, many other series involve attachment at the C-2, C-3, C-4, or C-7 positions. For example, pyrazoline-quinoline hybrids have been developed as potent EGFR inhibitors, with a thiazole-bearing quinoline-pyrazoline conjugate showing activity at nanomolar concentrations. nih.gov In these series, the quinoline (B57606) often serves as a scaffold that mimics the ATP-binding region of kinases.

Comparing series also reveals the importance of the pyrazole substitution pattern. For instance, pyrazolyl aminopyridine derivatives proved to be more active than their pyrazolyl pyrazoline counterparts in one anticancer study, highlighting how the nature of the heterocyclic system linked to the pyrazole can dramatically alter cytotoxicity. nih.gov These comparative studies underscore that while the quinolone and pyrazole moieties are both privileged structures, their optimal arrangement and substitution pattern are highly dependent on the specific therapeutic target. nih.gov

Computational Studies and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand and a protein's binding site.

Molecular docking simulations of pyrazolyl-quinolone derivatives have been performed against several key protein targets implicated in various diseases. These studies help in estimating the binding affinity, often expressed as a docking score in kcal/mol, which indicates the strength of the interaction. While specific docking scores for 6-(1-Pyrazolyl)-2-quinolone are not extensively documented in publicly available literature, studies on closely related pyrazole (B372694) and quinoline (B57606) derivatives provide valuable insights into its potential binding capabilities with proteins such as Epidermal Growth Factor Receptor (EGFR), BRAF V600E, DNA Gyrase, Cytochrome bc1 complex, and Cyclin-Dependent Kinase 2 (CDK2) researchgate.netnih.govrjlbpcs.comnih.govnih.gov. The binding affinities of analogous compounds suggest that the pyrazolyl-quinolone scaffold has the potential for significant interactions with these targets.

| Target Protein | Binding Affinity (kcal/mol) of Analogous Compounds |

|---|---|

| EGFR | -6.9 to -8.3 biorxiv.org |

| BRAFV600E | -7.85 mdpi.com |

| DNA Gyrase | -9.89 to -10.97 dntb.gov.ua |

| Cytochrome bc1 complex | Data not available for specific binding affinity values, but the quinolone core is a known inhibitor nih.govmdpi.com |

| CDK2 | -7.5 to -9.07 researchgate.net |

The stability of a ligand-protein complex is determined by various non-covalent interactions. For pyrazolyl-quinolone derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The nitrogen atoms in the pyrazole and quinolone rings can act as hydrogen bond acceptors, while the aromatic rings can participate in hydrophobic and pi-pi stacking interactions with the amino acid residues in the protein's active site. For instance, in the active site of DNA gyrase, the quinolone core is known to interact with amino acid residues through a water-metal ion bridge nih.gov.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the molecular properties of chemical compounds.

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in charge transfer interactions. DFT calculations on pyrazolyl quinolinone derivatives have provided insights into these parameters ekb.eg. A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Parameter | Calculated Value for Analogous Pyrazolyl Quinolone |

|---|---|

| HOMO Energy (eV) | -6.646 scirp.org |

| LUMO Energy (eV) | -1.816 scirp.org |

| HOMO-LUMO Energy Gap (eV) | 4.83 scirp.org |

DFT calculations can accurately predict the three-dimensional geometry of a molecule, including bond lengths and bond angles. The optimized geometry of pyrazolyl quinolinone derivatives reveals the planarity of the ring systems and the spatial arrangement of the substituent groups ekb.eg. These structural details are vital for understanding how the molecule fits into a protein's binding pocket.

| Parameter | Typical Calculated Values for Quinolone Ring ijcps.org |

|---|---|

| C-C Bond Length (Å) | 1.37 - 1.42 |

| C-N Bond Length (Å) | 1.33 - 1.38 |

| C-C-C Bond Angle (°) | 118 - 122 |

| C-N-C Bond Angle (°) | 117 - 119 |

The dipole moment is a measure of the polarity of a molecule. DFT calculations can provide the magnitude and direction of the molecular dipole moment, which influences the molecule's solubility and its ability to engage in dipole-dipole interactions with its biological target ekb.eg. For quinoline itself, the calculated dipole moment is around 2.25 Debye scirp.org. The addition of the pyrazolyl group is expected to alter this value, influencing its interaction profile.

Molecular Electrostatic Potentials (MEP)

Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize and understand the charge distribution of a molecule, providing insights into its chemical reactivity and intermolecular interactions. The MEP maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In studies of pyrazolyl quinolinone derivatives, Density Functional Theory (DFT) calculations, specifically using the B3LYP/6-311++G(d,p) level of theory, have been employed to investigate their electronic structure. ekb.eg Three-dimensional plots of the MEP are analyzed to describe the electrophilic and nucleophilic sites of the molecules. ekb.eg Generally, negative regions on the MEP surface, often colored in shades of red and yellow, indicate areas prone to electrophilic attack, while positive regions, typically colored blue, are susceptible to nucleophilic attack.

For quinoline derivatives, MEP analysis helps to determine reactive sites, with negative regions often located over heteroatoms like oxygen and the fused ring system, indicating their potential for electrophilic interactions. Positive regions are typically found around hydrogen atoms. This information is vital for understanding how these molecules might interact with biological targets, such as the active sites of enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug design for predicting the activity of novel compounds and optimizing lead structures.

While specific QSAR models for this compound are not extensively documented, studies on broader classes of quinolone derivatives have established robust models. For instance, 3D-QSAR studies on quinolone derivatives have identified key hydrophobic, topological, and electronic properties that correlate with their antibacterial activity. nih.gov Such models can predict interactions with biological targets, like the DNA-quinolone complex. nih.gov

For quinolone-triazole derivatives, DFT-based QSAR models have been developed to predict antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov These models have revealed that descriptors such as partial atomic charges on specific atoms, bond lengths, HOMO-LUMO energy gaps, and the partition coefficient (logP) are critical in determining biological activity. tandfonline.comnih.gov For example, a four-descriptor model for S. aureus activity included partial charges on a triazole ring nitrogen and a quinolone carbon, the length of the 4-carbonyl bond, and the 13C-NMR chemical shift of the 3-carboxylic acid. nih.gov

These findings suggest that a QSAR model for this compound and its analogs would likely depend on a combination of electronic and steric descriptors related to both the quinolone and pyrazole rings. Such a model could guide the synthesis of new derivatives with potentially enhanced biological activities.

Below is a table of calculated electronic properties for a series of (E)-1-ethyl-4-hydroxy-3-(3-hydroxy-4-(aryldiazenyl)-1H-pyrazol-5-yl)quinolin-2(1H)-one derivatives, which are structurally related to the title compound. These parameters are often used as descriptors in QSAR models.

| Compound | R Substituent | Total Energy (a.u.) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Compound 1 | H | -1412.01 | -7.65 | -4.52 | 3.13 | 3.86 |

| Compound 2 | CH₃ | -1451.34 | -7.43 | -4.41 | 3.02 | 4.01 |

| Compound 3 | OCH₃ | -1526.65 | -7.12 | -4.23 | 2.89 | 4.65 |

| Compound 4 | Cl | -1871.87 | -7.81 | -4.87 | 2.94 | 2.98 |

| Compound 5 | NO₂ | -1616.91 | -8.43 | -5.61 | 2.82 | 2.88 |

| Compound 6 | Br | -4983.45 | -7.79 | -4.84 | 2.95 | 2.87 |

Data sourced from a study on pyrazolyl quinolinone derivatives.

Virtual Screening Approaches

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach significantly reduces the time and resources required for identifying promising lead compounds.

The quinoline scaffold is a common feature in many approved drugs and is frequently utilized in virtual screening campaigns. nih.gov Structure-based virtual screening, which involves docking candidate molecules into the 3D structure of a biological target, has been successfully applied to libraries of quinoline derivatives to identify potential inhibitors for various targets, including those involved in viral replication and cancer. nih.govmdpi.com

For example, a library of over one hundred FDA-approved quinoline-based drugs was virtually screened against several therapeutic targets of SARS-CoV-2, leading to the identification of potential inhibitors of viral entry and replication. nih.gov In other studies, virtual screening combined with pharmacophore modeling has been used to identify quinoline derivatives as inhibitors of specific kinases. researchgate.net

Given the pharmacological importance of the quinolone and pyrazole scaffolds, this compound would be a prime candidate for inclusion in virtual screening libraries. By docking this compound and its virtual derivatives against a panel of known drug targets, researchers could rapidly identify potential biological activities and mechanisms of action, accelerating the process of drug discovery and development.

Preclinical Evaluation and Therapeutic Potential

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Features

Comprehensive DMPK data for 6-(1-Pyrazolyl)-2-quinolone is not available in the public domain.

Aqueous Solubility Assessment

No specific data on the aqueous solubility of this compound has been published. For related 2-pyrazolyl quinolone series, improving poor aqueous solubility has been a noted objective of medicinal chemistry campaigns.

Microsomal Metabolic Stability

There is no published data regarding the metabolic stability of this compound in liver microsomes. This type of assay is crucial for predicting how quickly a compound might be metabolized in the body, which influences its duration of action.

In Vitro Cytotoxicity Assessment against Non-Cancerous Mammalian Cell Lines

Specific studies detailing the cytotoxic effects of this compound on non-cancerous mammalian cell lines have not been found in the reviewed literature. Such assessments are vital to understanding the compound's safety profile.

Selectivity Index Determination

Without cytotoxicity data for both target (e.g., parasite) and non-cancerous host cells, the selectivity index for this compound cannot be determined. The selectivity index is a critical measure that compares the concentration of a compound required to produce a therapeutic effect to the concentration that causes toxicity.

In Vivo Efficacy Studies

No specific in vivo efficacy studies for this compound are currently available.

Antimalarial Efficacy in Murine Models

While related quinolone compounds have been investigated for antimalarial properties, there are no specific published reports on the efficacy of this compound in murine models of malaria.

Insecticidal Bio-responses (e.g., LC50 determination)

The pyrazole (B372694) chemical class is well-established in the development of insecticides, with many commercial products leveraging this scaffold. researchgate.net Research into novel pyrazole derivatives continues to demonstrate their potential as potent insecticidal agents. Studies on various synthesized pyrazole derivatives have shown promising efficacy against agricultural pests like Spodoptera frugiperda and Aphis nerii. For instance, certain pyrazole compounds have exhibited significant toxicity against the larval instars of these pests, with LC50 values indicating potent activity. researchgate.net

While specific LC50 data for this compound is not extensively detailed in the available literature, the insecticidal activity of related pyrazole and pyridine (B92270) compounds provides a strong rationale for its evaluation. For example, studies on other heterocyclic compounds have reported LC50 values against various insect species, underscoring the potential of this chemical class. aun.edu.eg The insecticidal efficacy is often linked to the specific structural features of the molecule, such as the nature and position of substituents on the pyrazole and quinolone rings. researchgate.net

Table 1: Insecticidal Activity (LC50) of Representative Pyrazole and Pyridine Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential of the chemical class.

| Compound Class | Target Species | LC50 Value | Reference |

| Pyrazole Derivative (Compound VIb) | S. frugiperda (2nd instar larvae) | 8.81 ppm | researchgate.net |

| Pyrazole Derivative (Compound VIb) | S. frugiperda (4th instar larvae) | 16.16 ppm | researchgate.net |

| Pyridine Derivative (Compound 2) | Aphis craccivora (nymphs, 24h) | 0.029 ppm | aun.edu.eg |

| Pyridine Derivative (Compound 3) | Aphis craccivora (nymphs, 24h) | 0.040 ppm | aun.edu.eg |

| Pyridine Derivative (Compound 2) | Aphis craccivora (adults, 24h) | 0.149 ppm | aun.edu.eg |

Safety Profile Assessment

Early assessment of a compound's safety profile is a critical step in drug discovery to identify potential liabilities that could terminate its development. For quinolone-based compounds, a key area of investigation is their interaction with cardiac ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.govnih.gov

Blockade of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for potentially fatal cardiac arrhythmias. nih.gov Therefore, screening new chemical entities for hERG inhibition is a standard practice in preclinical safety assessment. The propensity for hERG blockade is not a class-wide effect for all quinolones but is highly dependent on the specific chemical structure. nih.gov For example, studies on various fluoroquinolone antibiotics have demonstrated a wide range of potencies for hERG inhibition, with IC50 values spanning from micromolar to millimolar concentrations. nih.govresearchgate.net Sparfloxacin was identified as a potent hERG blocker, while others like levofloxacin (B1675101) and ofloxacin (B1677185) were significantly less active. nih.gov A comprehensive safety evaluation for this compound would necessitate screening against a panel of liability targets, including a broad range of G-protein coupled receptors (GPCRs) and other ion channels, to build a complete preclinical safety profile.

Table 2: hERG Channel Inhibition by Representative Fluoroquinolone Compounds This table illustrates the varying potential for hERG liability within the broader quinolone class.

| Compound | IC50 (μM) | Reference |

| Sparfloxacin | 18 | nih.gov |

| Grepafloxacin | 50 | nih.gov |

| Moxifloxacin | 129 | nih.gov |

| Gatifloxacin | 130 | nih.gov |

| Levofloxacin | 915 | nih.gov |

| Ciprofloxacin (B1669076) | 966 | nih.gov |

| Ofloxacin | 1420 | nih.gov |

Potential as Lead Candidates for Drug Development

The fusion of pyrazole and quinolone scaffolds has given rise to compounds with significant potential as lead candidates in various therapeutic areas. nih.govnih.gov The versatility of these heterocyclic systems allows for extensive structural modification to optimize potency, selectivity, and pharmacokinetic properties for different biological targets. nih.gov Derivatives have been investigated for anticancer, anti-inflammatory, and antimicrobial activities, highlighting the broad therapeutic applicability of this structural motif. nih.govbioworld.com

The rise of antimicrobial resistance (AMR) is a major global health threat, necessitating the discovery of novel antibiotics with new mechanisms of action or the ability to overcome existing resistance. ox.ac.uknih.gov Resistance to traditional quinolone antibiotics often arises from mutations in their target enzymes, DNA gyrase and topoisomerase IV, or through the expression of efflux pumps that remove the drug from the bacterial cell. dovepress.commdpi.com The development of novel quinolone derivatives, such as those incorporating a pyrazolyl group, represents a key strategy to combat resistance. These new analogues can be designed to have improved activity against resistant strains or to evade common resistance mechanisms. nih.gov For example, research into 2-pyrazolyl quinolones has identified compounds with potent activity against multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov

The this compound scaffold serves as a promising foundation for the development of next-generation therapeutics. By optimizing the core structure, researchers aim to create agents with improved efficacy, safety, and pharmacokinetic profiles. A notable example is the development of 2-pyrazolyl quinolones as potent antimalarial agents that target the parasite's cytochrome bc1 complex. nih.gov These compounds have demonstrated high potency (IC50 values in the low nanomolar range) against both drug-sensitive and multidrug-resistant parasite strains. nih.gov Furthermore, this series of compounds showed improved aqueous solubility and a good safety margin in in vitro cytotoxicity assessments, marking them as promising candidates for further development. nih.gov

Drug-Likeness and Pharmacokinetic Characteristics (Computational ADME Analysis)

In modern drug discovery, computational (in silico) methods are employed early in the process to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. nih.govgithub.com This computational analysis helps to prioritize compounds with favorable pharmacokinetic profiles and "drug-like" characteristics, reducing the likelihood of failure in later, more expensive stages of development. researchgate.netsemanticscholar.org

Key parameters evaluated include adherence to established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. biointerfaceresearch.com Other predicted properties include aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov For a compound like this compound, a computational ADME analysis would provide crucial insights into its potential as a viable drug candidate. The goal is to identify molecules that are likely to be well-absorbed, distribute appropriately to the target tissue, have a suitable metabolic stability, and be cleared from the body effectively. biointerfaceresearch.com

Table 3: Key Parameters in a Typical Computational ADME and Drug-Likeness Analysis

| Parameter Category | Specific Metric | Desired Characteristic for Oral Drugs |

| Physicochemical Properties | Molecular Weight (MW) | < 500 Da |

| Lipophilicity (LogP) | < 5 | |

| Hydrogen Bond Donors | < 5 | |

| Hydrogen Bond Acceptors | < 10 | |

| Polar Surface Area (PSA) | < 140 Ų | |

| Pharmacokinetics (Absorption) | Aqueous Solubility | High |

| Human Intestinal Absorption | High | |

| Pharmacokinetics (Metabolism) | Cytochrome P450 (CYP) Inhibition | Low potential for inhibition of major isoforms (e.g., 3A4, 2D6) |

| Drug-Likeness | Lipinski's Rule of Five | 0 violations |

| Lead-likeness | Adherence to stricter criteria for lead compounds | |

| Synthetic Accessibility | Readily synthesizable |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Strategies for Structural Diversification

The future development of 6-(1-Pyrazolyl)-2-quinolone as a potential therapeutic agent hinges on the exploration of innovative synthetic methodologies aimed at structural diversification. The ability to generate a library of analogues with varied substitution patterns on both the quinolone and pyrazole (B372694) rings is paramount for establishing robust structure-activity relationships (SAR).

Future synthetic endeavors will likely focus on several key areas. Firstly, the development of more efficient and versatile methods for the core scaffold synthesis will be crucial. While classical methods like the Knorr quinoline (B57606) synthesis and pyrazolone (B3327878) synthesis from β-ketoesters provide foundational routes, contemporary organic synthesis techniques could offer significant advantages. nih.gov This includes the application of transition-metal-catalyzed cross-coupling reactions to introduce a wide array of substituents at various positions of the quinolone and pyrazole rings. Microwave-assisted synthesis is another promising avenue to expedite reaction times and improve yields of novel derivatives. nih.gov

Furthermore, research into the regioselective functionalization of the this compound backbone will be a significant area of focus. This will enable the targeted introduction of functional groups known to modulate pharmacokinetic and pharmacodynamic properties, such as halogens, alkyl, alkoxy, and amino groups. The exploration of C-H activation techniques could provide a direct and atom-economical approach to forging new carbon-carbon and carbon-heteroatom bonds, thereby expanding the accessible chemical space. The synthesis of a diverse library of analogues is a critical step in optimizing the biological activity and drug-like properties of this scaffold.

Discovery of New Mechanisms of Action

A comprehensive understanding of the molecular mechanisms underpinning the biological activity of this compound is a prerequisite for its rational development. The quinolone core is famously associated with the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to its potent antibacterial effects. nih.gov Conversely, the pyrazole and pyrazolone motifs are present in a wide array of compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties, often through mechanisms like COX inhibition or modulation of various signaling pathways. nih.govjaptronline.comsemanticscholar.org

Future research must therefore aim to elucidate the specific mechanism of action of this compound. This will involve a battery of in vitro and in vivo studies. Initial investigations would likely involve broad-spectrum screening against various cell lines and microbial strains to identify its primary biological effects. Subsequently, more focused studies will be necessary to pinpoint its molecular targets. For instance, if antibacterial activity is observed, enzyme inhibition assays with DNA gyrase and topoisomerase IV would be warranted. nih.gov Should anti-inflammatory or anticancer effects be detected, investigations into its impact on key enzymes and signaling proteins, such as cyclooxygenases, kinases, and apoptosis-related factors, will be crucial.

Advanced techniques such as chemical proteomics and transcriptomics could be employed to identify the direct binding partners and downstream cellular effects of the compound, potentially revealing novel and unexpected mechanisms of action. Unraveling these mechanistic details will not only provide a deeper understanding of the compound's therapeutic potential but also guide the design of more potent and selective second-generation analogues.

Development of Hybrid Compounds with Multitarget Activities

The concept of designing hybrid molecules that can modulate multiple biological targets simultaneously is a rapidly growing area in drug discovery. This approach is particularly relevant for complex multifactorial diseases where a single-target therapy may be insufficient. The this compound scaffold, by its very nature as a fusion of two pharmacologically active moieties, is an ideal platform for the development of such multitarget agents. nih.govacs.orgnih.gov

Future research in this domain will likely focus on the strategic incorporation of additional pharmacophores onto the this compound framework. For example, by appending moieties known to inhibit other key enzymes or receptors implicated in a particular disease, it may be possible to create hybrid compounds with synergistic or additive therapeutic effects. In the context of cancer, this could involve linking the this compound scaffold to a known kinase inhibitor or a molecule that targets tumor angiogenesis. researchgate.net For infectious diseases, hybridization with other classes of antibiotics could potentially overcome drug resistance mechanisms. nih.gov

The design of these hybrid compounds will be guided by computational modeling and a deep understanding of the SAR of each component. The length and nature of the linker connecting the different pharmacophoric units will be a critical design element to ensure optimal interaction with their respective targets. The successful development of such multitarget hybrids could lead to more effective and holistic treatment strategies for a range of challenging diseases.

Clinical Translation and Advanced Preclinical Studies

The ultimate goal of any drug discovery program is the successful translation of a promising compound from the laboratory to the clinic. For this compound and its optimized derivatives, this will necessitate a rigorous and comprehensive preclinical development program. This phase of research is designed to thoroughly evaluate the safety and efficacy of a drug candidate before it can be administered to humans.

Key preclinical studies will include detailed pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. These studies are essential for determining its bioavailability and dosing regimen. In vivo efficacy studies in relevant animal models of disease will be critical to demonstrate the therapeutic potential of the compound. For instance, if the compound shows promise as an antibacterial agent, its efficacy would be tested in animal models of infection.

Furthermore, extensive toxicology studies will be required to assess the safety profile of the compound. This includes acute and chronic toxicity studies, as well as an evaluation of its potential for genotoxicity, carcinogenicity, and reproductive toxicity. The data generated from these advanced preclinical studies will be compiled into an Investigational New Drug (IND) application, which, if approved by regulatory authorities, will permit the initiation of clinical trials in humans. While the path to clinical translation is long and challenging, the unique structural and potential pharmacological attributes of the this compound scaffold warrant its continued investigation and development.

Q & A

Q. What are the common synthetic routes for preparing 6-(1-pyrazolyl)-2-quinolone derivatives, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: A copper-catalyzed three-component reaction involving SN2 displacement, Knoevenagel condensation, and C–N coupling has been successfully employed to synthesize functionalized 2-quinolones. Optimization studies reveal that using copper powder with 2-picolinic acid enhances catalytic efficiency. Systematic screening of nucleophiles, acyl groups, and reaction solvents (e.g., DMF or ethanol) can improve yields. Temperature control (80–120°C) and stoichiometric ratios of reactants are critical for minimizing side products . For 6-substituted variants, modifications to the nucleophilic pyrazole component should prioritize steric compatibility with the quinoline core .

Q. What analytical challenges arise in characterizing this compound due to tautomerism, and what techniques are recommended for structural confirmation?

Methodological Answer: Tautomerism between 2-hydroxyquinoline and 2-quinolone forms complicates structural elucidation. To resolve this, use complementary spectroscopic methods:

- UV-Vis spectroscopy : Monitor shifts in acidic/basic conditions; 2-quinolones exhibit bathochromic shifts in acidic media due to protonation .

- NMR spectroscopy : Look for characteristic carbonyl signals (δ 160–170 ppm for 2-quinolone) and absence of hydroxyl protons.

- X-ray crystallography : Provides definitive confirmation of tautomeric form .

Q. How does the substitution pattern at the 6-position of 2-quinolone scaffolds influence biological activity in enzyme inhibition studies?

Methodological Answer: The 6-position significantly impacts enzyme selectivity. For instance, replacing 2H-chromen-2-one with 2-quinolone enhanced acetylcholinesterase (AChE) inhibition (IC50 = 0.49 μM) but reduced MAO-B activity by >30-fold compared to parent compounds. Steric and electronic effects of the pyrazole substituent should be evaluated using molecular docking to predict binding interactions with catalytic sites. Comparative assays against AChE, BChE, and MAO isoforms are recommended to establish selectivity profiles .

Q. What in vitro screening strategies are recommended for evaluating the cholinesterase inhibitory potential of this compound derivatives?

Methodological Answer: Use Ellman’s assay with acetylthiocholine iodide as a substrate for AChE/BChE inhibition studies. Key parameters:

- Enzyme sources: Recombinant human AChE (eeAChE) and horse serum BChE (esBChE) for consistency .

- Concentration range: Test 0.1–100 μM to determine IC50 values.

- Controls: Include donepezil or rivastigmine as positive controls.

Q. How should researchers design structure-activity relationship (SAR) studies for this compound derivatives targeting multitarget enzymes?

Methodological Answer: Adopt a modular approach:

- Core modifications : Vary substituents at positions 3, 6, and 8 to assess steric/electronic effects.

- Enzyme panels : Screen against AChE, BChE, MAO-A/B, and amyloid-beta aggregation simultaneously.

- Data normalization : Express activity as % inhibition at 10 μM for cross-target comparison. Unexpected results (e.g., MAO-B activity drop) warrant molecular dynamics simulations to probe binding pocket interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data when this compound derivatives show unexpected selectivity profiles across enzyme isoforms?

Methodological Answer: Case study: A derivative showed improved AChE/BChE inhibition but lost MAO-B activity despite structural similarity to MAO-B inhibitors. To investigate:

- Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition mode (competitive/non-competitive).

- Use isothermal titration calorimetry (ITC) to measure binding affinities.

- Analyze enzyme-ligand co-crystals to identify steric clashes or altered hydrogen-bonding networks .

Q. What strategies are effective for optimizing the pharmacokinetic properties of this compound derivatives while maintaining target engagement?

Methodological Answer:

- Solubility enhancement : Use DMSO/ethanol co-solvents for in vivo studies; adjust dosing regimens based on pharmacokinetic models .

- Metabolic stability : Introduce fluorine atoms at metabolically vulnerable positions (e.g., C-7) to reduce CYP450-mediated degradation.

- Blood-brain barrier (BBB) penetration : Calculate logP/logD values (target 2–3) and polar surface area (<90 Ų) for CNS-targeted derivatives .

Q. How can advanced spectroscopic techniques differentiate between tautomeric forms of this compound in solution-phase studies?

Methodological Answer:

- Dynamic NMR : Monitor temperature-dependent chemical shift changes to identify tautomeric equilibria.

- IR spectroscopy : Detect carbonyl stretching vibrations (1670–1700 cm⁻¹ for 2-quinolone vs. 3200–3600 cm⁻¹ for 2-hydroxyquinoline).

- Time-resolved fluorescence : Measure lifetime differences between tautomers in polar solvents (e.g., methanol) .

Q. What computational modeling approaches are suitable for predicting the binding modes of this compound derivatives with cholinesterases and monoamine oxidases?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Glide with crystal structures of AChE (PDB: 4EY7) and MAO-B (PDB: 2V5Z).

- Molecular dynamics (MD) : Run 100-ns simulations to assess binding stability and identify key residues (e.g., Trp286 in AChE).

- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound-based neuroprotective agents?

Methodological Answer:

- Bioavailability checks : Measure plasma/tissue concentrations via LC-MS to confirm target exposure.

- Metabolite profiling : Identify active/inactive metabolites using hepatic microsome assays.

- Disease models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to evaluate cognitive improvements. Adjust formulations (e.g., PEGylated nanoparticles) to enhance brain delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.